(2S,4R)-2-Ethyl-4-methyloxolane
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Overview
Description
(2S,4R)-2-Ethyl-4-methyloxolane is a chiral compound belonging to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by its specific stereochemistry, with the (2S,4R) configuration indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Ethyl-4-methyloxolane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral reducing agents. The reaction conditions often include low temperatures and specific solvents to enhance the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or biocatalysts can be employed to achieve high enantioselectivity. Additionally, purification techniques such as chromatography or crystallization are used to isolate the desired enantiomer from any by-products or racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-Ethyl-4-methyloxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxolane ring or its substituents, leading to different stereoisomers or derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce different stereoisomers or fully reduced compounds.
Scientific Research Applications
(2S,4R)-2-Ethyl-4-methyloxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference compound in stereochemical studies.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Ethyl-4-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition, receptor activation, or modulation of metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-2-Ethyl-4-methyloxolane: The enantiomer of (2S,4R)-2-Ethyl-4-methyloxolane with opposite stereochemistry.
(2S,4S)-2-Ethyl-4-methyloxolane: A diastereomer with different spatial arrangement of substituents.
(2R,4R)-2-Ethyl-4-methyloxolane: Another diastereomer with a unique stereochemistry.
Uniqueness
This compound is unique due to its specific (2S,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding interactions, and overall effectiveness in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
73435-18-4 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,4R)-2-ethyl-4-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-4-6(2)5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
HXTYAJYEZGMVNC-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](CO1)C |
Canonical SMILES |
CCC1CC(CO1)C |
Origin of Product |
United States |
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